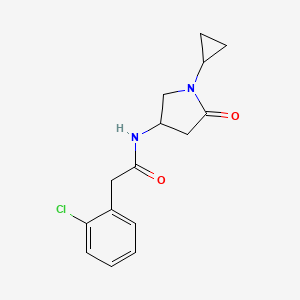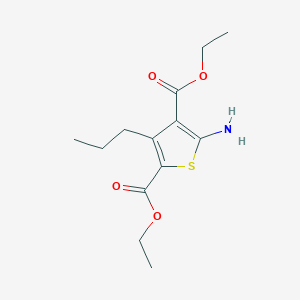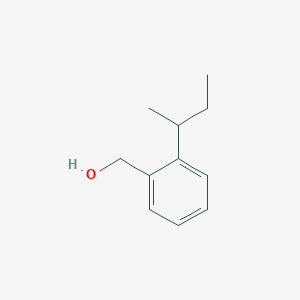![molecular formula C16H23ClN4O2 B2562784 Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-45-8](/img/structure/B2562784.png)
Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[310]hexane-3-carboxylate is an organic compound that features a complex structure, combining elements from azabicyclo, pyridazine, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. The initial step often includes the preparation of the azabicyclohexane core, followed by the introduction of the pyridazine ring. This is usually achieved through nucleophilic substitution reactions, where the chloro substituent is introduced. The tert-butyl esterification is the final step, providing the compound with its stabilizing tert-butyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes, optimized for yield and purity. Catalysts and solvent systems are carefully selected to ensure efficient reactions, and purification steps such as crystallization or chromatography are employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Where it can form oxidized derivatives.
Reduction: Typically converting nitro groups to amino groups.
Substitution: Especially electrophilic or nucleophilic substitution on the pyridazine ring.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Like potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium hydride for substitutions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various oxo derivatives, while substitution could introduce new functional groups onto the pyridazine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for more complex molecules, and its unique structure allows for interesting chemical transformations.
Biology: In biology, it serves as a lead compound in the development of new biochemical tools or pharmaceuticals, due to its ability to interact with specific biological targets.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the realm of neuropharmacology, where it might modulate neurotransmitter systems.
Industry: Industrially, it can be used in the synthesis of specialty chemicals and materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition or modulation of specific enzymes or receptors. Its structure allows it to fit into the active sites of these biomolecules, altering their function. For example, it might block a neurotransmitter receptor, preventing normal signal transduction.
Comparison with Similar Compounds
Unique Aspects: What sets Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its combination of the azabicyclo core with the chloropyridazine and tert-butyl functionalities, providing a distinct balance of stability and reactivity.
Similar Compounds: Similar compounds include:
Azabicyclo derivatives: Like other azabicyclohexane compounds.
Pyridazine derivatives: Such as 6-chloropyridazine analogs.
Tert-butyl esters: With various core structures.
These compounds share some structural similarities but differ in their specific functional groups and the resulting chemical and biological properties.
There you go—a deep dive into this compound. Anything else about this compound you'd like to explore further?
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-16(2,3)23-15(22)21-8-11-12(9-21)14(11)20(4)7-10-5-6-13(17)19-18-10/h5-6,11-12,14H,7-9H2,1-4H3/t11-,12+,14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWHRDMHISOJKR-ONXXMXGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)CC3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)CC3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
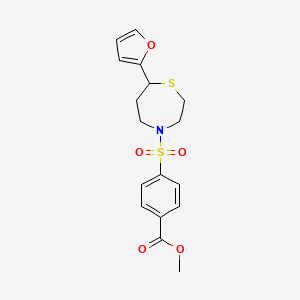
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2562705.png)
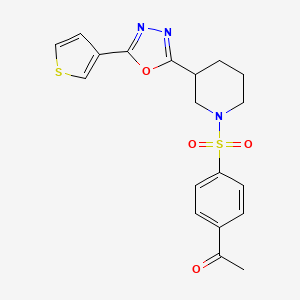
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)
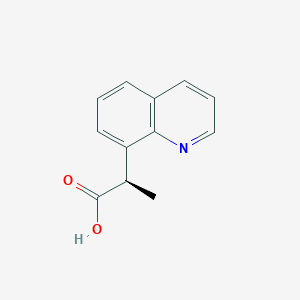
![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)
![N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2562712.png)

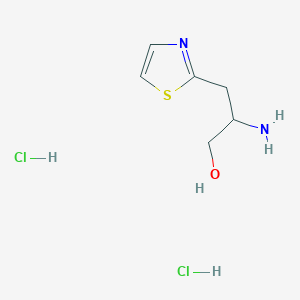
![N-[4-(benzoylamino)phenyl]-2-furamide](/img/structure/B2562715.png)
![1-Methyl-4-[(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2562717.png)
